Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate
Overview
Description
Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-A]pyridines, including Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires a base such as sodium hydroxide (NaOH) and can be performed under ambient conditions in aqueous media . Another method involves the use of metal-catalyzed coupling reactions, such as those employing copper, iron, gold, ruthenium, or palladium catalysts .
Industrial Production Methods
Industrial production methods for imidazo[1,2-A]pyridines often focus on optimizing yield and efficiency. Recent advancements have led to the development of metal-free and aqueous synthesis routes that are rapid and environmentally friendly . These methods involve the use of NaOH-promoted cycloisomerizations of N-propargylpyridiniums, which provide high yields in a short amount of time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-A]pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., copper, iron, gold, ruthenium, palladium), bases (e.g., NaOH), and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .
Scientific Research Applications
Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various organic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of materials with specific structural characteristics.
Mechanism of Action
The mechanism of action of Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some imidazo[1,2-A]pyridine derivatives exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) by targeting bacterial enzymes and disrupting their function . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-cyanoimidazo[1,2-A]pyridine-2-carboxylate
- Ethyl 8-methylimidazo[1,2-A]pyridine-2-carboxylate
These compounds share the imidazo[1,2-A]pyridine core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of the cyano and ethyl groups in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-5-3-4-8(6-12)10(14)13-9/h3-5,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZHQVQWYMSQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722967 | |
Record name | Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-88-7 | |
Record name | Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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